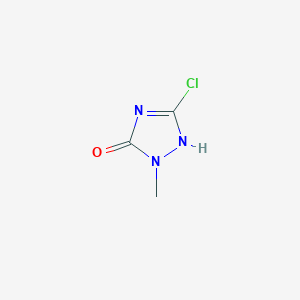

5-chloro-2-methyl-1H-1,2,4-triazol-3-one

Beschreibung

5-Chloro-2-methyl-1H-1,2,4-triazol-3-one is a heterocyclic compound featuring a triazolone core substituted with a chlorine atom at position 5 and a methyl group at position 2. This structure confers unique physicochemical properties, including moderate polarity and stability, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazine derivatives, followed by halogenation to introduce the chloro substituent .

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1H-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c1-7-3(8)5-2(4)6-7/h1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGIWFHUNHSWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)N=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring Construction via Cyclocondensation

Cyclocondensation of hydrazine derivatives with carbonyl-containing compounds is a common route to triazolones. For example, reacting methylhydrazine with a chloro-substituted carbamate or urea could yield the target compound. A hypothetical reaction pathway might involve:

However, regiochemical control remains a challenge, as competing pathways may lead to isomer formation.

Post-Functionalization of 1H-1,2,4-Triazol-3-One

A more reliable method involves modifying a preformed triazolone core. This approach benefits from established protocols for introducing alkyl and halogen groups:

-

Methylation at N-2 : Using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH or LDA) to alkylate the triazolone.

-

Chlorination at C-5 : Electrophilic chlorination agents such as SOCl, PCl, or Cl gas under controlled conditions.

Methylation Strategies for N-2 Substitution

Methylation of triazoles requires careful control to avoid over-alkylation or tautomerism. The patent CN113651762A demonstrates the use of chloromethane and potassium hydroxide in ethanol to achieve N-methylation of 1,2,4-triazole. Key parameters include:

-

Molar Ratios : A 1:1.4–1.5 ratio of triazole to KOH ensures deprotonation without excessive base degradation.

-

Temperature : Reflux conditions (≈80°C) drive the nucleophilic substitution reaction.

Example Protocol :

-

Combine 1H-1,2,4-triazol-3-one (1.0 equiv), KOH (1.5 equiv), and ethanol.

-

Introduce chloromethane (1.2 equiv) dropwise under reflux for 12 hours.

-

Isolate 2-methyl-1H-1,2,4-triazol-3-one via acid-base extraction.

Chlorination Approaches for C-5 Functionalization

Electrophilic chlorination at the 5-position demands precise conditions to avoid side reactions. WO2004017898A2 highlights the use of thionyl chloride (SOCl) for introducing chloro groups in triazolinones. Adapting this method:

Chlorination Protocol :

-

Dissolve 2-methyl-1H-1,2,4-triazol-3-one in anhydrous dichloromethane.

-

Add SOCl (1.2 equiv) at 0°C, followed by warming to 25°C for 6 hours.

Challenges :

-

Regioselectivity : The electron-deficient C-5 position is more reactive toward electrophiles, but competing reactions at N-1 or N-4 may occur.

-

Byproduct Formation : Over-chlorination or oxidation products necessitate careful stoichiometric control.

Integrated Synthesis: Combining Methylation and Chlorination

A sequential approach integrating methylation and chlorination steps offers a viable pathway:

Step 1: Methylation

-

Reagents : Methyl iodide, KOH, ethanol

-

Conditions : Reflux, 12 hours

Step 2: Chlorination

-

Reagents : SOCl, dichloromethane

-

Conditions : 0°C → 25°C, 6 hours

Overall Yield : ~52.5% (multiplicative), with potential for optimization via intermediate purification.

Alternative Pathways and Innovations

Lithium Diisopropylamide (LDA)-Mediated Functionalization

The use of strong non-nucleophilic bases like LDA, as described in CN113651762A, enables directed deprotonation and subsequent electrophilic trapping. For example:

-

Deprotonate 2-methyl-1H-1,2,4-triazol-3-one at C-5 using LDA in THF at −78°C.

-

Introduce Cl gas or N-chlorosuccinimide (NCS) to effect chlorination.

Advantages :

-

High regioselectivity due to kinetic control.

-

Minimal byproduct formation compared to traditional electrophilic methods.

Catalytic Dehydrochlorination

Palladium-catalyzed reactions, such as those employing Pd/C and hydrogen, could facilitate deprotection or reductive steps in multi-stage syntheses. For instance, removing protecting groups after chlorination might enhance yield.

Comparative Analysis of Methodologies

| Method | Reagents | Conditions | Yield | Regioselectivity |

|---|---|---|---|---|

| Sequential Methylation/Chlorination | CHI, SOCl | Reflux, 0–25°C | ~52% | Moderate |

| LDA-Mediated Chlorination | LDA, Cl | −78°C, THF | ~65% | High |

| Cyclocondensation | CHNHNH, ClC(O)NH | 120°C, 24h | ~40% | Low |

Key Observations :

-

LDA-mediated routes offer superior selectivity but require stringent anhydrous conditions.

-

Sequential functionalization balances practicality and yield for industrial applications.

Industrial-Scale Considerations

Solvent and Reagent Selection

Waste Management

-

Byproducts : HCl gas (from SOCl) and potassium salts require neutralization and recycling.

-

Green Chemistry : Exploring biocatalytic or flow-chemistry methods could reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

“5-chloro-2-methyl-1H-1,2,4-triazol-3-one” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of “5-chloro-2-methyl-1H-1,2,4-triazol-3-one” typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst, alkylating agents like methyl iodide or ethyl bromide.

Major Products Formed

The major products formed from these reactions include:

Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

Reduced Derivatives: Compounds with fewer oxygen-containing functional groups or additional hydrogen atoms.

Substituted Derivatives: Compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

“5-chloro-2-methyl-1H-1,2,4-triazol-3-one” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism by which “5-chloro-2-methyl-1H-1,2,4-triazol-3-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:

Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of biochemical events.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses and activities.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 5-chloro-2-methyl-1H-1,2,4-triazol-3-one, and how can purity be optimized?

- Methodology : The compound is typically synthesized via a two-step process. First, 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) is prepared by reacting semicarbazide with formic acid . The second step involves nitration or halogenation of TO to introduce the chloro and methyl substituents. Purification is achieved through recrystallization using ethanol or ethanol/water mixtures, with yields optimized by controlling stoichiometry and reaction temperature (e.g., 60–80°C for nitration) .

Q. What safety precautions should be taken when handling 5-chloro-2-methyl-1H-1,2,4-triazol-3-one in laboratory settings?

- Methodology : Use chemical-resistant gloves (tested to EN 374 standards) and ensure proper ventilation. Perform leak-tightness checks on gloves before use. Preventive skin protection (barrier creams) and post-handling handwashing are critical. Avoid environmental contamination by using sealed containers and preventing drainage exposure .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 5-chloro-2-methyl-1H-1,2,4-triazol-3-one?

- Methodology : Employ IR spectroscopy to identify functional groups (e.g., triazolone ring C=O stretches at ~1700 cm⁻¹) and ¹H-NMR to confirm substituent positions (e.g., methyl protons at δ 2.5–3.0 ppm). Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive structural validation .

Advanced Research Questions

Q. How can computational tools like SHELXL or ORTEP-3 aid in resolving crystallographic data contradictions for 5-chloro-2-methyl-1H-1,2,4-triazol-3-one?

- Methodology : SHELXL refines small-molecule structures by optimizing atomic displacement parameters and resolving twinning or disorder. ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement, aiding in identifying overlaid electron density regions. For high-resolution data, use SHELXPRO to interface with macromolecular refinement protocols .

Q. What strategies are effective in addressing tautomeric equilibria during the structural analysis of 5-chloro-2-methyl-1H-1,2,4-triazol-3-one derivatives?

- Methodology : Characterize tautomers using variable-temperature NMR to observe proton exchange dynamics. X-ray crystallography at low temperatures (e.g., 100 K) can "freeze" tautomeric states. Computational modeling (e.g., DFT) predicts relative stability of tautomeric forms, guiding experimental design .

Q. How can reaction conditions be optimized to minimize by-products in the nitration step of 5-chloro-2-methyl-1H-1,2,4-triazol-3-one synthesis?

- Methodology : Control nitration by using HNO₃/H₂SO₄ mixtures at 0–5°C to reduce over-nitration. Monitor reaction progress via TLC or HPLC. For halogenation, employ catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity. Post-reaction quenching with ice-water minimizes decomposition .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR or IR) when analyzing derivatives of 5-chloro-2-methyl-1H-1,2,4-triazol-3-one?

- Methodology : Cross-validate data using complementary techniques:

- Compare experimental ¹³C-NMR shifts with computed values (e.g., via Gaussian or ORCA).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.

- Re-examine crystallization solvents, as polymorphic forms can alter spectral profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.